molecular formula C10H9BrN2O2 B12281075 5-Amino-6-bromo-2-ethylisoindoline-1,3-dione CAS No. 60878-42-4

5-Amino-6-bromo-2-ethylisoindoline-1,3-dione

Cat. No.: B12281075
CAS No.: 60878-42-4
M. Wt: 269.09 g/mol
InChI Key: JVLUGTUKOLMZHB-UHFFFAOYSA-N
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Description

. This compound is characterized by an isoindoline nucleus with an amino group at position 5, a bromo group at position 6, and an ethyl group at position 2.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-bromo-2-ethylisoindoline-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

5-Amino-6-bromo-2-ethylisoindoline-1,3-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Amino-6-bromo-2-ethylisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, its ability to inhibit β-amyloid protein aggregation indicates a potential capacity in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Amino-6-bromo-2-ethylisoindoline-1,3-dione include other isoindoline-1,3-dione derivatives such as:

Uniqueness

The combination of these functional groups allows for unique interactions with molecular targets and pathways, making it a valuable compound for scientific research and industrial applications .

Properties

CAS No.

60878-42-4

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

5-amino-6-bromo-2-ethylisoindole-1,3-dione

InChI

InChI=1S/C10H9BrN2O2/c1-2-13-9(14)5-3-7(11)8(12)4-6(5)10(13)15/h3-4H,2,12H2,1H3

InChI Key

JVLUGTUKOLMZHB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=CC(=C(C=C2C1=O)Br)N

Origin of Product

United States

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